

In-Depth Technical Guide: Physical and Chemical Properties of Ezetimibe D4

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Compound of Interest		
Compound Name:	Ezetimibe D4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Ezetimibe D4**, a deuterated analog of the cholesterol absorption inhibitor, Ezetimibe. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, pharmacokinetic studies, and analytical method development. **Ezetimibe D4** is primarily utilized as an internal standard for the quantitative analysis of Ezetimibe in biological samples and pharmacokinetic studies due to its similar chemical behavior and distinct mass.[1][2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Ezetimibe D4** are summarized in the table below, providing a consolidated reference for its key properties.



Property	Value	Reference
Chemical Name	(3R,4S)-1-(4-fluorophenyl-2,3,5,6-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone	[4][5]
Synonyms	Ezetrol-d4, SCH 58235-d4	[3][4]
CAS Number	1093659-90-5	[1][6]
Molecular Formula	C24H17D4F2NO3	[1][6]
Molecular Weight	413.45 g/mol	[1][6]
Appearance	White solid	[1][6]
Melting Point	152-154°C	[1]
Boiling Point	654.9 ± 55.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol.[4] Practically insoluble in water. [7]	
Storage	Long-term storage is recommended at -20°C. May be stored at room temperature for short periods.[2][6]	_

Mechanism of Action: Cholesterol Absorption Inhibition

Ezetimibe, and by extension its deuterated form, functions by selectively inhibiting the absorption of dietary and biliary cholesterol in the small intestine.[8] The primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the apical membrane of enterocytes.[3][4][7] By binding to NPC1L1, Ezetimibe blocks the uptake of

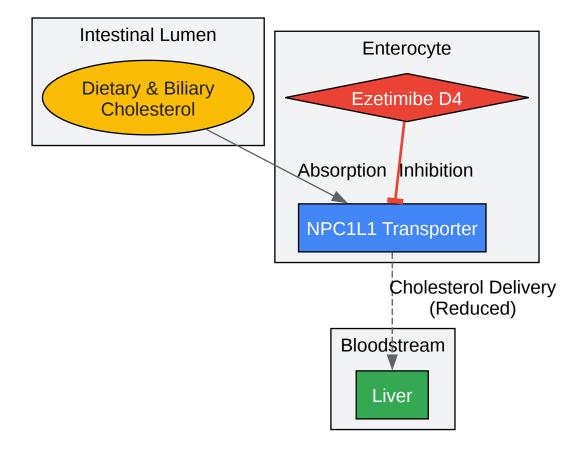


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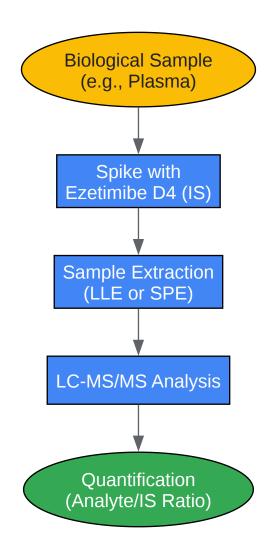
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cholesterol, thereby reducing the amount of cholesterol delivered to the liver.[4][7] This leads to an upregulation of LDL receptors on hepatocytes and an increased clearance of LDL-cholesterol from the circulation.









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